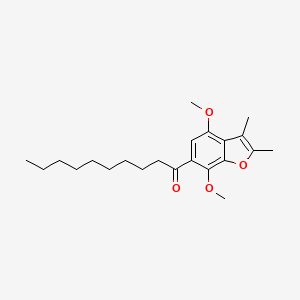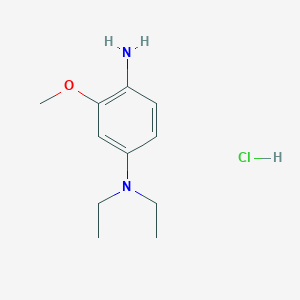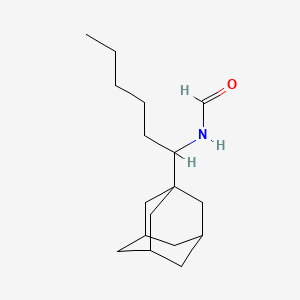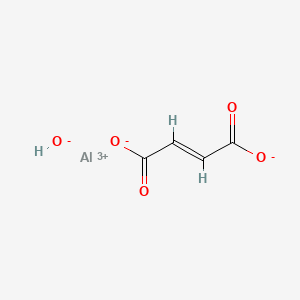
Al-Fum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aluminum fumarate, commonly referred to as Al-Fum, is a metal-organic framework (MOF) composed of aluminum ions coordinated to fumarate ligands. This compound is known for its robust chemical structure and high thermal stability, making it an attractive material for various applications, particularly in catalysis and gas storage .
准备方法
Synthetic Routes and Reaction Conditions
Aluminum fumarate can be synthesized using a variety of methods. One common approach involves the reaction of aluminum nitrate with fumaric acid in a solvent such as water or ethanol. The reaction is typically carried out under hydrothermal conditions at elevated temperatures (around 100°C) for several hours . Another method involves the use of a double solvent technique to introduce metal nanoparticles into the MOF structure .
Industrial Production Methods
In industrial settings, aluminum fumarate is produced using scalable hydrothermal synthesis methods. These methods ensure the reproducibility and robustness of the MOF’s porous properties, which are crucial for its applications in gas storage and catalysis .
化学反应分析
Types of Reactions
Aluminum fumarate undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, particularly in the presence of transition metal catalysts.
Substitution: Substitution reactions can occur when different metal ions are introduced into the MOF structure.
Common Reagents and Conditions
Common reagents used in reactions involving aluminum fumarate include metal nitrates (e.g., copper nitrate, zinc nitrate) and organic solvents (e.g., ethanol, n-hexane). Reaction conditions often involve elevated temperatures and pressures to facilitate the incorporation of metal nanoparticles into the MOF structure .
Major Products
The major products formed from reactions involving aluminum fumarate include various hydrocarbons and oxygenates, such as methane, ethylene, and ethanol, particularly in electrocatalytic reduction processes .
科学研究应用
Aluminum fumarate has a wide range of scientific research applications:
Biology: The compound’s porous structure makes it suitable for drug delivery applications, where it can encapsulate and release therapeutic agents in a controlled manner.
Medicine: Aluminum fumarate is being explored for its potential in medical imaging and as a contrast agent due to its unique structural properties.
作用机制
The mechanism by which aluminum fumarate exerts its effects involves its ability to act as a scaffold for metal nanoparticles. These nanoparticles facilitate various catalytic reactions by providing active sites for the adsorption and transformation of reactants. The molecular targets and pathways involved include the reduction of carbon dioxide to hydrocarbons and the oxidation of organic compounds .
相似化合物的比较
Similar Compounds
CAU-10-H: Another aluminum-based MOF with similar hydrothermal stability and porosity properties.
MIL-160: An aluminum MOF that also exhibits high thermal stability and is used in similar applications.
MOF-801 (Zr): A zirconium-based MOF that shares some structural similarities with aluminum fumarate but has different catalytic properties.
Uniqueness
Aluminum fumarate is unique due to its combination of high thermal stability, robust chemical structure, and versatility in various catalytic and gas storage applications. Its ability to incorporate different metal nanoparticles further enhances its functionality and makes it a valuable material for a wide range of scientific and industrial applications .
属性
| 1370461-06-5 | |
分子式 |
C4H3AlO5 |
分子量 |
158.04 g/mol |
IUPAC 名称 |
aluminum;(E)-but-2-enedioate;hydroxide |
InChI |
InChI=1S/C4H4O4.Al.H2O/c5-3(6)1-2-4(7)8;;/h1-2H,(H,5,6)(H,7,8);;1H2/q;+3;/p-3/b2-1+;; |
InChI 键 |
PEOCKXGXSYFWMI-SEPHDYHBSA-K |
手性 SMILES |
C(=C/C(=O)[O-])\C(=O)[O-].[OH-].[Al+3] |
规范 SMILES |
C(=CC(=O)[O-])C(=O)[O-].[OH-].[Al+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


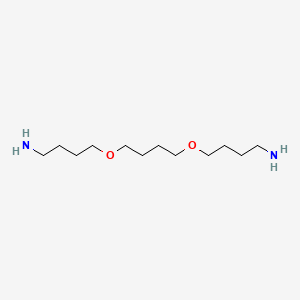


![4,9-dihydroxy-2,3-dimethyl-8-oxo-7H-imidazo[4,5-g]quinazoline-6-carbaldehyde](/img/structure/B13748073.png)
![1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-N-methyl-](/img/no-structure.png)
![3-[(3-Methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13748091.png)
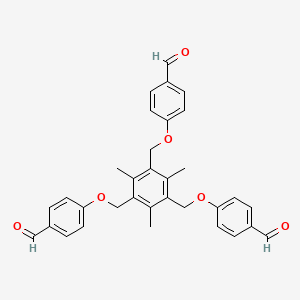
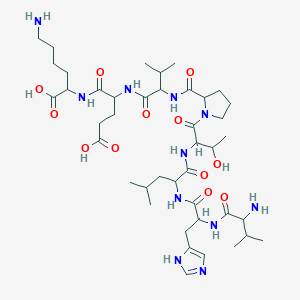
![Acetamide,N-[5-[bis(2-methoxyethyl)amino]-2-[2-(2-iodo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]-](/img/structure/B13748115.png)
